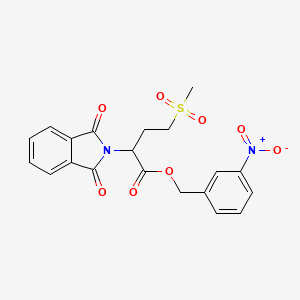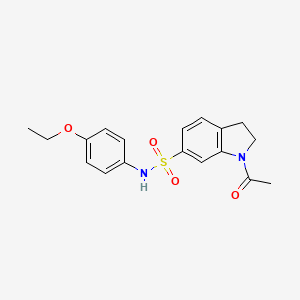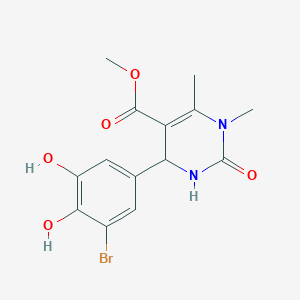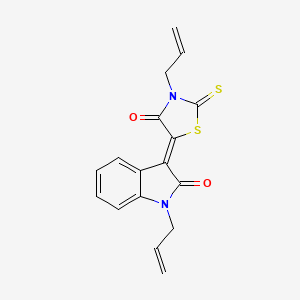
1-(1-adamantylacetyl)-4-benzylpiperidine
Overview
Description
1-(1-adamantylacetyl)-4-benzylpiperidine is a useful research compound. Its molecular formula is C24H33NO and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.256214676 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential in Neurodegenerative Diseases
The pharmacological potential of adamantane-based scaffolds, including compounds like 1-(1-adamantylacetyl)-4-benzylpiperidine, has been extensively reviewed. These compounds are particularly noted for their potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The structure-activity relationships of over 75 adamantane derivatives have been analyzed, highlighting the superiority of certain derivatives over well-known drugs like amantadine and memantine. This suggests a promising direction for future research in the development of new treatments for neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).
Alternative Pathway Therapy for Urea Cycle Disorders
Adamantane derivatives have also been implicated in the alternative pathway therapy for urea cycle disorders. This approach involves using compounds that provide alternative pathways for nitrogen disposal, thereby offering a potential treatment strategy. While not directly related to this compound, the success of similar adamantane-based compounds in these therapeutic areas underscores the versatile pharmacological potential of this class of compounds (Batshaw, MacArthur, & Tuchman, 2001).
Antimicrobial and Antitumor Properties
Further research into adamantane derivatives has explored their antimicrobial and antitumor properties. For instance, studies on chromones and their derivatives, which share structural similarities with adamantane-based compounds, have shown significant antioxidant potential, which is crucial for their antimicrobial and anticancer activities. These findings suggest that adamantane derivatives, by virtue of their structural features, could be developed into potent antimicrobial and anticancer agents (Yadav, Parshad, Manchanda, & Sharma, 2014).
Neurotransmitter System Effects
The effects of adamantane derivatives on various neurotransmitter systems have been reviewed, highlighting the stimulation of dopaminergic neurons among other actions. This provides insight into the potential mechanisms through which these compounds exert their neuroprotective effects, further supporting their application in treating neurodegenerative diseases (Maj, 1982).
Targeted Anticancer Drugs
The exploration of histone deacetylase inhibitors as targeted anticancer drugs includes research into adamantane derivatives. These compounds are part of a broader class of drugs being developed to selectively induce cancer cell death, illustrating the potential of adamantane-based compounds in oncology (Marks, 2010).
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-benzylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c26-23(17-24-14-20-11-21(15-24)13-22(12-20)16-24)25-8-6-19(7-9-25)10-18-4-2-1-3-5-18/h1-5,19-22H,6-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFYUKSYFXLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4059874.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)
![[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4059891.png)


![2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)
![3,3'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis-1H-indole](/img/structure/B4059929.png)


methyl]-8-quinolinol](/img/structure/B4059954.png)

